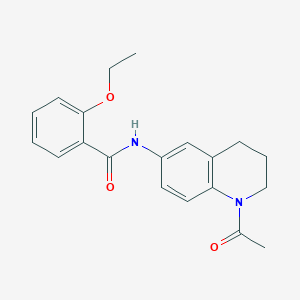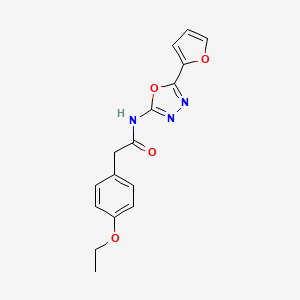
(5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyridine ring, and an azetidine ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole, pyridine, and azetidine rings would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the isoxazole ring is known to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure . These properties could be determined through experimental analysis .Wirkmechanismus
The exact mechanism of action of (5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is not fully understood, but it is believed to act primarily as a partial agonist at the serotonin 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, and is the primary target of many psychoactive compounds. This compound has also been shown to have activity at other serotonin receptors, as well as at the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been shown to induce visual hallucinations, changes in color perception, and altered time perception. This compound has also been shown to have anxiolytic effects, reducing anxiety and promoting relaxation. It has been suggested that this compound may have potential therapeutic applications in the treatment of anxiety disorders and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone in scientific research is its unique profile of activity. This compound has been shown to have a wide range of effects on the central nervous system, making it a valuable tool for researchers interested in studying the mechanisms of action of psychoactive compounds. However, one of the limitations of using this compound in lab experiments is its potential for abuse. This compound is a psychoactive compound with potential for recreational use, and researchers must take care to ensure that it is used only for scientific purposes.
Zukünftige Richtungen
There are many potential future directions for research on (5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone and other psychoactive compounds. One area of interest is the development of new therapeutic agents based on the structure of this compound. Researchers are also interested in exploring the potential role of this compound in the treatment of anxiety disorders and depression. Additionally, there is ongoing research into the mechanisms of action of psychoactive compounds, including the role of the serotonin receptor system in the regulation of mood and behavior. Overall, this compound is a valuable tool for researchers interested in exploring the complex interactions between psychoactive compounds and the central nervous system.
Synthesemethoden
(5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 5-methylisoxazole-3-carboxylic acid with 3-(pyridin-3-yloxy)azetidine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product can then be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
(5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has been used extensively in scientific research as a tool for studying the mechanisms of action of psychoactive compounds. It has been shown to have a unique profile of activity, making it a valuable tool for researchers interested in exploring the effects of tryptamines on the central nervous system. This compound has been used in studies investigating the role of the serotonin receptor system in the regulation of mood and behavior, as well as in studies exploring the potential therapeutic applications of psychoactive compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-5-12(15-19-9)13(17)16-7-11(8-16)18-10-3-2-4-14-6-10/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDMGHQRIUQPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668830.png)

![{9-methyl-2-(2-methylphenyl)-4-[(pyridin-4-ylmethyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2668832.png)


![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide](/img/structure/B2668836.png)

![(2-((4-Chlorophenyl)thio)quinolin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2668842.png)
![2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate](/img/structure/B2668843.png)
![Methyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2668844.png)


